Petunidin 3-glucoside

概要

説明

Petunidin 3-glucoside is an anthocyanin, a type of water-soluble pigment responsible for the red, purple, and blue colors in many plant tissues. It is commonly found in fruits, berries, red Vitis vinifera grapes, and red wine . Anthocyanins, including this compound, belong to the flavonoid group and are known for their antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Petunidin 3-glucoside can be synthesized through the glycosylation of petunidin. The process involves attaching a glucose molecule to the petunidin aglycone at the C3 hydroxyl group. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl transferase enzyme to facilitate the transfer .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and grapes. The extraction process includes maceration, filtration, and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted this compound .

化学反応の分析

Types of Reactions: Petunidin 3-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.

Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or methoxide ions.

Major Products Formed: The degradation products of this compound include petunidin chalcone, phloroglucinaldehyde, and 3-methoxy-4,5-dihydroxybenzoic acid .

科学的研究の応用

Petunidin 3-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a natural colorant and a model compound for studying anthocyanin chemistry.

Biology: Research has shown its potential in modulating cellular pathways and gene expression related to oxidative stress and inflammation.

Medicine: this compound exhibits anticancer, anti-inflammatory, and neuroprotective activities.

Industry: It is used in the food and beverage industry as a natural colorant and antioxidant.

作用機序

Petunidin 3-glucoside is compared with other anthocyanins such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds differ in the number and position of hydroxyl and methoxy groups on the phenyl ring .

類似化合物との比較

Cyanidin: Lacks methoxy groups and has hydroxyl groups at positions 3’ and 4’.

Delphinidin: Has hydroxyl groups at positions 3’, 4’, and 5’.

Pelargonidin: Has a single hydroxyl group at position 4’.

Peonidin: Has a methoxy group at position 3’ and a hydroxyl group at position 4’.

Malvidin: Has methoxy groups at positions 3’ and 5’.

Uniqueness of Petunidin 3-glucoside: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct color and bioactivity profile .

生物活性

Petunidin 3-glucoside (P3G), an anthocyanin found in various fruits, vegetables, and wines, has garnered attention for its potential health benefits, particularly its antioxidant properties. This article explores the biological activity of P3G, focusing on its effects on longevity, neuroprotection, and inhibition of enzymatic activities.

Chemical Structure and Properties

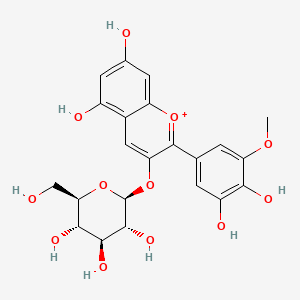

This compound is characterized by its structure as a cationic anthocyanin with the formula . Its glucosyl residue at position 3 enhances its solubility and bioavailability, contributing to its biological effects.

Antioxidant Activity

P3G exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants are known to scavenge free radicals and prevent cellular damage. Research has shown that P3G can effectively reduce oxidative stress markers in various biological systems .

Table 1: Antioxidant Properties of this compound

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of P3G, particularly in models of aging. For instance, a study demonstrated that P3G supplementation in aging mice led to significant improvements in learning and memory while reducing neuroinflammation markers such as NF-κB and COX-2 .

Case Study: Drosophila Model

In a study involving Drosophila melanogaster, P3G was found to enhance motor function and extend lifespan under both normal and ethanol-exposed conditions. Notably, male flies exhibited more pronounced benefits compared to females, suggesting sex-specific effects of P3G on longevity and motor function .

Inhibition of Enzymatic Activity

P3G has also been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening. The competitive inhibition mechanism was confirmed through molecular simulations demonstrating strong binding affinity to the enzyme's active site .

Table 2: Inhibitory Activity on Tyrosinase

| Compound | IC50 (μM) | Binding Affinity (K_i) |

|---|---|---|

| This compound | 10.3 ± 1.0 | 9.0 |

| Luteolinidin | 3.7 ± 0.8 | 2.8 |

The mechanisms underlying the biological activities of P3G include:

- Antioxidant Mechanism : P3G donates hydrogen atoms and transfers electrons to neutralize free radicals.

- Anti-inflammatory Action : It suppresses pro-inflammatory cytokines and pathways involved in neurodegeneration.

- Enzymatic Inhibition : Competitive binding to tyrosinase reduces melanin synthesis.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。